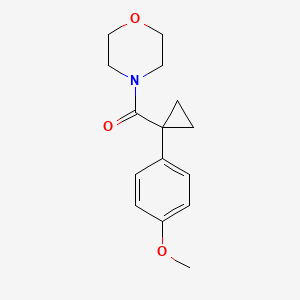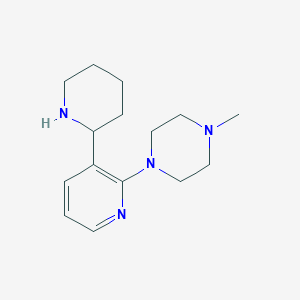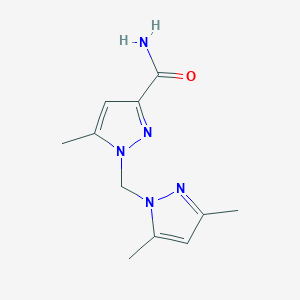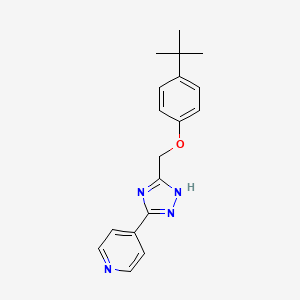
(1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone: is a chemical compound with a unique structure that combines a cyclopropyl group, a methoxyphenyl group, and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Incorporation of the Morpholino Group: The morpholino group can be added through a nucleophilic substitution reaction, using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholino derivatives.
Aplicaciones Científicas De Investigación
(1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity, while the methoxyphenyl and morpholino groups can participate in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1-(4-Methoxyphenyl)cyclopropyl)methanol: Similar structure but lacks the morpholino group.
(1-(4-Methoxyphenyl)cyclopropyl)amine: Contains an amine group instead of the morpholino group.
(1-(4-Methoxyphenyl)cyclopropyl)acetone: Contains an acetone group instead of the morpholino group.
Uniqueness
- The presence of the morpholino group in (1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone provides unique chemical properties, such as increased solubility and the ability to form additional hydrogen bonds, which can enhance its interactions with biological targets.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)cyclopropyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19NO3/c1-18-13-4-2-12(3-5-13)15(6-7-15)14(17)16-8-10-19-11-9-16/h2-5H,6-11H2,1H3 |
Clave InChI |
NVBDEFGECAUMPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)








